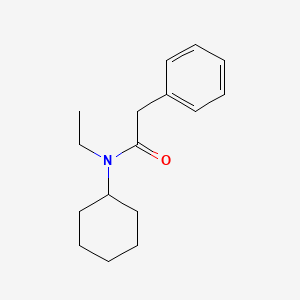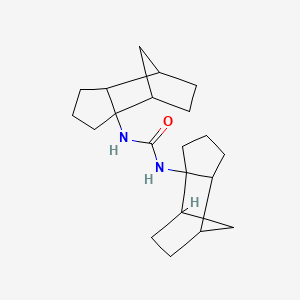![molecular formula C20H24N2O5 B5917659 1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B5917659.png)
1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Knoevenagel condensation reaction, where 7-hydroxy-4,8-dimethylcoumarin is formed by reacting 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with appropriate aldehydes in the presence of a base such as piperidine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through an acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position of the coumarin ring can be oxidized to form a ketone.
Reduction: The carbonyl groups in the coumarin and piperidine rings can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its coumarin core, it may exhibit anticoagulant, anti-inflammatory, and anticancer properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cytochrome P450, which are involved in drug metabolism.
Protein-Ligand Interactions: It can bind to proteins and alter their function, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4,8-dimethylcoumarin: A simpler coumarin derivative with similar biological activities.
Piperidine-4-carboxamide: A compound with a similar piperidine ring structure but lacking the coumarin core.
Uniqueness
1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide is unique due to its combination of a coumarin core and a piperidine ring, which may confer enhanced biological activity and specificity compared to simpler analogs .
Properties
IUPAC Name |
1-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-11-14-3-5-16(23)12(2)18(14)27-20(26)15(11)4-6-17(24)22-9-7-13(8-10-22)19(21)25/h3,5,13,23H,4,6-10H2,1-2H3,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVDTNJKTCQXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
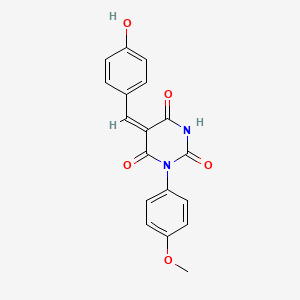
![N-[3-(2-NITROBENZENESULFONAMIDO)PHENYL]ACETAMIDE](/img/structure/B5917588.png)
![2-[4-[4-(carboxymethylsulfanyl)phenoxy]phenyl]sulfanylacetic acid](/img/structure/B5917594.png)
![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)
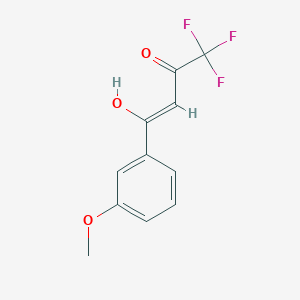
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)
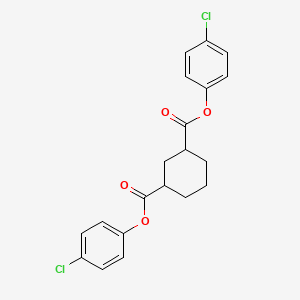
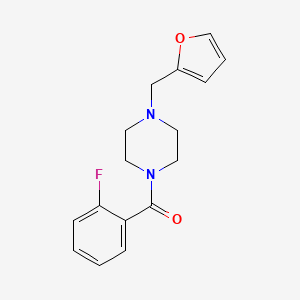
![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B5917636.png)
![7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5917653.png)
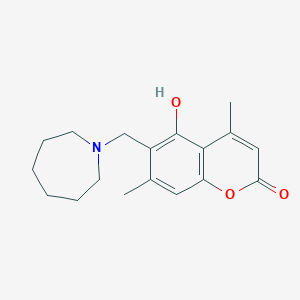
![7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)
